Cas no 700-06-1 (Indole-3-carbinol)

インドール-3-カルビノール(Indole-3-carbinol)は、アブラナ科植物に含まれる天然の有機化合物で、グルコブラシシンの加水分解により生成されます。分子式はC9H9NOで、分子量は147.17 g/molです。この化合物は、抗酸化作用や抗炎症作用を示すことが知られており、細胞内の解毒酵素の活性化を促進する可能性があります。また、エストロゲン代謝に影響を与えることで、ホルモン関連の生化学的経路に関与することが報告されています。実験室レベルでは、標準化された高純度(通常98%以上)の製品が研究用試薬として利用可能です。安定性を保つため、遮光・低温保存が推奨されます。

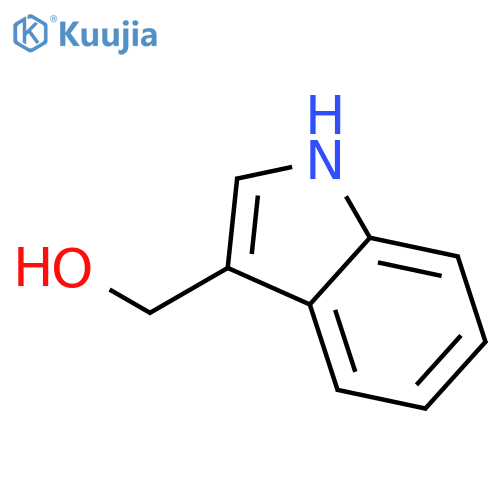

Indole-3-carbinol structure

商品名:Indole-3-carbinol

Indole-3-carbinol 化学的及び物理的性質

名前と識別子

-

- (1H-Indol-3-yl)methanol

- Indole-3-carbinol

- 3-(Hydroxymethyl)indole

- 3-Indolemethanol hydrate

- 1H-Indol-3-ylmethanol

- Indole-3-methanol

- 3-Indolemethanol

- 3-Hydroxymethylindole

- INDOLE-3-CARBINOL(P)

- INDOLE-3-CARBINOLE(RG)

- (1H-indol-3-yl)-methanol

- (1H-indole-3-yl)-methanol

- 3-hydroxymethyl-1H-indole

- 3-INDOLAMETHANOL

- 3-IndoleCarbinol

- 3-indolylcarbinol

- 3-INDOLYLMETHANOL

- I3C

- 1H-Indole-3-methanol

- Indinol

- Indole 3 carbinol

- 3-Indole methanol

- 1H-Indol-3-Yl-Methanol

- C9H9NO

- IVYPNXXAYMYVSP-UHFFFAOYSA-N

- Prevention 4 (indole-3-carbinol)

- C11E72455F

- indol-3-ylmeth

- SR-01000838318-3

- BRD-K01815685-001-07-2

- MFCD00005632

- NCGC00090701-06

- INDOLE-3-CARBINOL [WHO-DD]

- HMS1789O22

- CCRIS 3261

- KBio3_002949

- HMS2235E10

- Tox21_400055

- BRN 0121323

- 700-06-1

- AKOS001075120

- CCG-38786

- 3-Phenoxybenzylaminehydrochloride

- NCGC00090701-01

- SCHEMBL195520

- NCGC00090701-05

- Spectrum2_001710

- MLS001333161

- SW219849-1

- SR-01000838318

- SDCCGMLS-0065970.P002

- SMP2_000172

- HMS3369B02

- NCGC00090701-02

- I3C;3-Indolemethanol

- EINECS 211-836-2

- 1~{H}-indol-3-ylmethanol

- NSC 525801

- INDOLE-3-CARBINOL (I3C)

- s2313

- CHEMBL155625

- HMS3749E07

- FT-0615875

- HY-N0170

- SPBio_001700

- UNII-C11E72455F

- Indole 3-carbinol

- Spectrum3_001973

- Z85923165

- A9256

- AC-7583

- NSC525801

- GS-0916

- SY015976

- NSC-525801

- EN300-18594

- A836732

- HMS3651I18

- SPECTRUM1505320

- MLS001333162

- SDCCGMLS-0065970.P001

- BRD-K01815685-001-02-3

- HSCI1_000097

- DTXSID7031458

- I0496

- I-2100

- SB14958

- DTXCID5011458

- AI3-60090

- INDOLE-3-CARBINOL [VANDF]

- CHEBI:24814

- Q1770257

- GTPL10047

- BCP00087

- CS-7780

- NCGC00090701-04

- NCGC00090701-07

- FXK

- SMR000385784

- CAS-700-06-1

- DB12881

- NS00005466

- BSPBio_003573

- NCGC00090701-03

- Indole-3-methanol;3-Indole methanol

- MLSMR

- BRD-K01815685-001-15-5

- DB-228661

- 5-21-03-00045 (Beilstein Handbook Reference)

- 1H-Indole-3-methanol (9CI)

- DB-011567

- I3C cpd

- methanol, indol-3-yl-

- Indole-3-carbinol;Indole-3-methanol;3-Hydroxymethylindole;1H-Indol-3-ylmethanol

- FI02853

-

- MDL: MFCD00005632

- インチ: 1S/C9H9NO/c11-6-7-5-10-9-4-2-1-3-8(7)9/h1-5,10-11H,6H2

- InChIKey: IVYPNXXAYMYVSP-UHFFFAOYSA-N

- ほほえんだ: O([H])C([H])([H])C1=C([H])N([H])C2=C([H])C([H])=C([H])C([H])=C12

- BRN: 0121323

計算された属性

- せいみつぶんしりょう: 147.06800

- どういたいしつりょう: 147.068414

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 138

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 36

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 1.1

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 白色結晶

- 密度みつど: 1.1135 (rough estimate)

- ゆうかいてん: 96-99 °C (lit.)

- ふってん: 360.6℃ at 760 mmHg

- フラッシュポイント: 171.9oC

- 屈折率: 1.5670 (estimate)

- あんていせい: 2-80C

- PSA: 36.02000

- LogP: 1.66020

- ようかいせい: まだ確定していません。

Indole-3-carbinol セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/38

- セキュリティの説明: S26-S36

- RTECS番号:NL9483000

-

危険物標識:

- セキュリティ用語:S26;S36

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

- リスク用語:R36/38

Indole-3-carbinol 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Indole-3-carbinol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A135866-250mg |

(1H-Indol-3-yl)methanol |

700-06-1 | 98% | 250mg |

$5.0 | 2025-02-20 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018118-5g |

Indole-3-carbinol |

700-06-1 | 96% | 5g |

¥43 | 2024-05-22 | |

| Key Organics Ltd | GS-0916-10MG |

INDOLE-3-CARBINOL (I3C) |

700-06-1 | >95% | 10mg |

£51.00 | 2025-02-08 | |

| Ambeed | A135866-1g |

(1H-Indol-3-yl)methanol |

700-06-1 | 98% | 1g |

$9.0 | 2025-02-20 | |

| abcr | AB137178-25 g |

3-Indolemethanol, 95%; . |

700-06-1 | 95% | 25g |

€94.20 | 2023-05-09 | |

| abcr | AB137178-100 g |

3-Indolemethanol, 95%; . |

700-06-1 | 95% | 100g |

€162.30 | 2023-05-09 | |

| Enamine | EN300-18594-0.5g |

(1H-indol-3-yl)methanol |

700-06-1 | 95% | 0.5g |

$19.0 | 2023-09-18 | |

| Enamine | EN300-18594-2.5g |

(1H-indol-3-yl)methanol |

700-06-1 | 95% | 2.5g |

$25.0 | 2023-09-18 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-202662B-100g |

Indole-3-carbinol, |

700-06-1 | ≥96% | 100g |

¥1053.00 | 2023-09-05 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-202662D-1kg |

Indole-3-carbinol, |

700-06-1 | ≥96% | 1kg |

¥7461.00 | 2023-09-05 |

Indole-3-carbinol サプライヤー

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:700-06-1)Indole-3-carbinol

注文番号:sfd16428

在庫ステータス:in Stock

はかる:200kg

清らかである:99.9%

最終更新された価格情報:Friday, 19 July 2024 14:37

価格 ($):discuss personally

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

(CAS:700-06-1)Indole-3-carbinol

注文番号:270001

在庫ステータス:0

はかる:kg

清らかである:99%

最終更新された価格情報:Tuesday, 20 August 2024 16:41

価格 ($):0

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:700-06-1) 3-吲哚甲醇

注文番号:LE2475122

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:41

価格 ($):discuss personally

Indole-3-carbinol 関連文献

-

1. Oxidation chemistry of indole-3-methanolRajendra N. Goyal,Anil Kumar,Priyanka Gupta J. Chem. Soc. Perkin Trans. 2 2001 618

-

R. B. Cope,C. Loehr,R. Dashwood,N. I. Kerkvliet Photochem. Photobiol. Sci. 2006 5 499

-

Sengodagounder Muthusamy,Alagesan Balasubramani,Eringathodi Suresh Org. Biomol. Chem. 2018 16 756

-

4. Cyclopenta[b]indoles. Part 1. Synthesis of cyclopenta[b]indoles by formal [3 + 2] addition of indolylmethyl cations to alkenesCarrie-Ann Harrison,Ralf Leineweber,Christopher J. Moody,Jonathan M. J. Williams J. Chem. Soc. Perkin Trans. 1 1995 1127

-

Sandip Kundal,Gopal Rana,Abhishek Kar,Umasish Jana Org. Biomol. Chem. 2022 20 5234

700-06-1 (Indole-3-carbinol) 関連製品

- 1074-87-9(1H-indol-7-ylmethanol)

- 215997-77-6((5-Methyl-1H-indol-3-yl)methanol)

- 123334-15-6(1H-Indole-3-methanol,hydrate (1:?))

- 1074-85-7(1H-indol-4-ylmethanol)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:700-06-1)Indole-3-carbinol

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:700-06-1)Indole-3-carbinol

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ